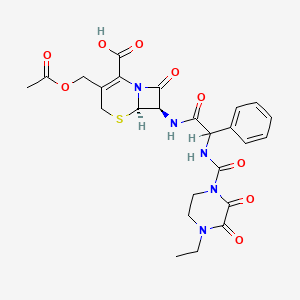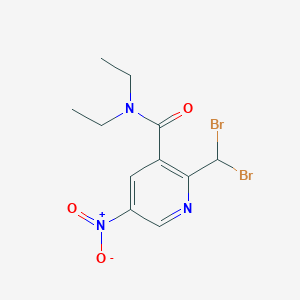
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a dibromomethyl group, a nitro group, and a pyridine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable pyridine derivative, followed by the introduction of the nitro group and the carboxamide functionality. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-2’-dibromomethyl-1,1’-binaphthyl: This compound shares the dibromomethyl group but differs in its overall structure and properties.
1-(Dibromomethyl)-2-nitrobenzene: Similar in having both dibromomethyl and nitro groups, but with a different aromatic core.
Uniqueness
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups and the pyridine ring, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
59290-78-7 |
|---|---|
Fórmula molecular |
C11H13Br2N3O3 |
Peso molecular |
395.05 g/mol |
Nombre IUPAC |
2-(dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H13Br2N3O3/c1-3-15(4-2)11(17)8-5-7(16(18)19)6-14-9(8)10(12)13/h5-6,10H,3-4H2,1-2H3 |
Clave InChI |
HGDUTGOFUYKVDI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
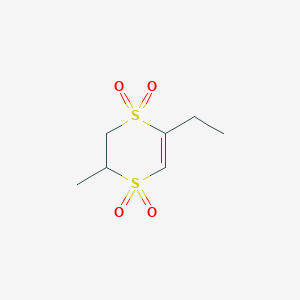
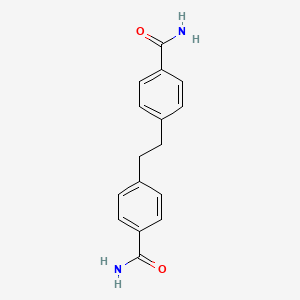
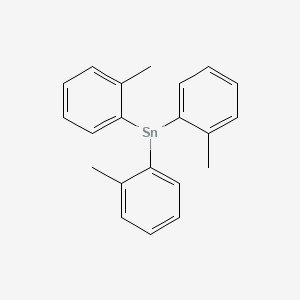
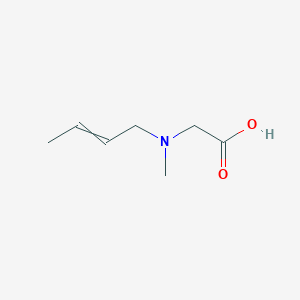
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
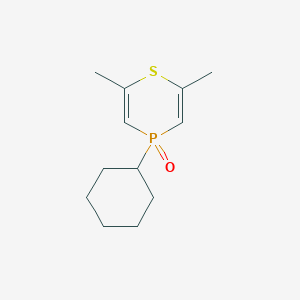
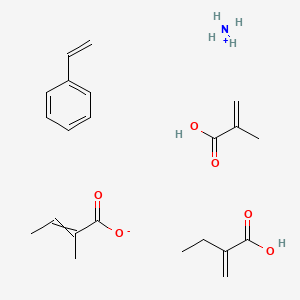
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
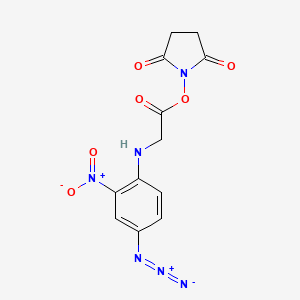
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
